![molecular formula C13H14N4O2S B282155 4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B282155.png)
4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(Dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is commonly referred to as DMTS-CHO and is a derivative of the triazine family of compounds. DMTS-CHO has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
DMTS-CHO exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses. DMTS-CHO has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DMTS-CHO has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTS-CHO has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of DMTS-CHO, including its potential use as a therapeutic agent in cancer treatment, its role in modulating immune responses, and its potential use in the development of new drugs for the treatment of inflammatory and autoimmune diseases. Further studies are needed to determine its optimal dosage and administration, as well as its potential side effects and toxicity. Additionally, the development of new synthesis methods and derivatives of DMTS-CHO may lead to the discovery of new compounds with even greater potential for therapeutic applications.
Métodos De Síntesis
DMTS-CHO can be synthesized using various methods, including the reaction of 4-hydroxybenzaldehyde with dimethylformamide dimethyl acetal and triethylamine, followed by reaction with 4,6-dichloro-1,3,5-triazine and thioacetamide. This method has been used to produce high yields of DMTS-CHO with good purity.
Aplicaciones Científicas De Investigación
DMTS-CHO has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, and has been studied for its potential use as a therapeutic agent in cancer treatment.
Propiedades
Fórmula molecular |
C13H14N4O2S |
|---|---|
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]oxy]benzaldehyde |
InChI |
InChI=1S/C13H14N4O2S/c1-17(2)11-14-12(16-13(15-11)20-3)19-10-6-4-9(8-18)5-7-10/h4-8H,1-3H3 |
Clave InChI |
KCPFSNHHYDKDKM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)SC)OC2=CC=C(C=C2)C=O |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)SC)OC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



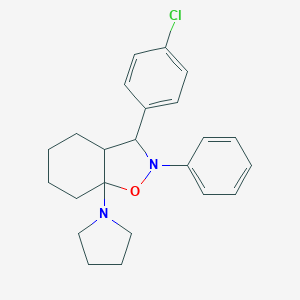
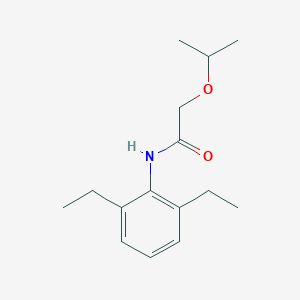
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
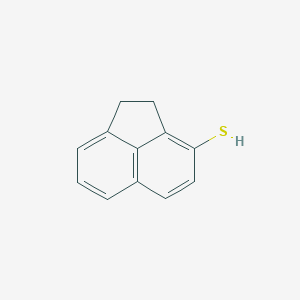
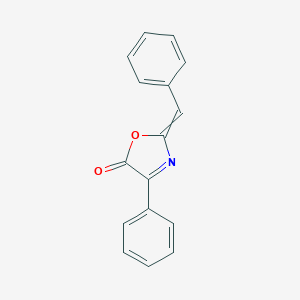
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)
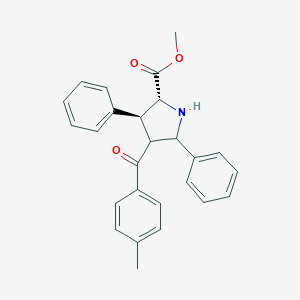
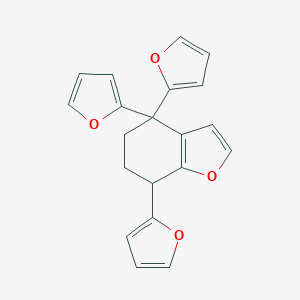
![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)